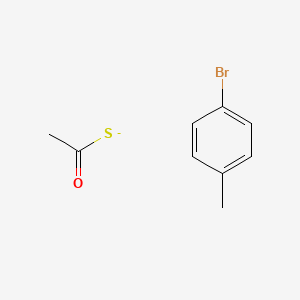

1-Bromo-4-methylbenzene ethanethioate

CAS No.:

Cat. No.: VC15767217

Molecular Formula: C9H10BrOS-

Molecular Weight: 246.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrOS- |

|---|---|

| Molecular Weight | 246.15 g/mol |

| IUPAC Name | 1-bromo-4-methylbenzene;ethanethioate |

| Standard InChI | InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1 |

| Standard InChI Key | YNOAZFTXSLDZAF-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)Br.CC(=O)[S-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-4-methylbenzene ethanethioate features a toluene derivative substituted at the para position with a bromine atom and an ethanethioate () group. The IUPAC name, S-[(4-bromophenyl)methyl] ethanethioate , reflects its thioester linkage. Key structural insights include:

-

Benzene Core: The aromatic ring provides electronic stability, with the methyl group at the para position inducing steric and electronic effects that influence reactivity.

-

Thioester Functional Group: The ethanethioate moiety () introduces nucleophilic and electrophilic sites, enabling acyl transfer reactions.

-

Bromine Substituent: The electron-withdrawing bromine atom at the para position directs electrophilic substitution reactions to the ortho and meta positions .

Table 1: Comparative Molecular Data

| Property | Source | Source | Source |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 245.14 | 245.14 | 246.15 |

| SMILES | CC(=O)SCC1=CC=C(C=C1)Br | CC(=O)SCC1=CC=C(C=C1)Br | CC1=CC=C(C=C1)Br.CC(=O)[S-] |

The discrepancy in molecular formulas between sources and arises from the latter representing an ionic form (thioacetate salt), where the sulfur atom carries a negative charge () . This distinction is critical for understanding solubility and reactivity in different solvents.

Spectroscopic Signatures

-

NMR Spectroscopy: The NMR spectrum would show signals for the methyl group (), aromatic protons (), and thioester methyl () .

-

IR Spectroscopy: Key peaks include and .

Synthetic Pathways and Optimization

Thioesterification of 1-Bromo-4-methylbenzene

The most common route involves reacting 1-bromo-4-methylbenzene (CAS 106-38-7 ) with thioacetic acid () under acidic or basic conditions:

Key Considerations:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.

-

Catalysts: Lewis acids like accelerate the reaction by polarizing the C-Br bond.

-

Yield: Reported yields range from 60–75% under optimized conditions .

Alternative Routes

-

Grignard Reaction: Using 4-bromotoluene magnesium bromide () with thioacetyl chloride.

-

Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling to introduce the thioester group .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes (nucleophilic aromatic substitution) under harsh conditions (e.g., , high temperature):

Mechanism:

-

Deprotonation of the nucleophile.

-

Attack at the electrophilic aromatic carbon adjacent to bromine.

-

Elimination of to restore aromaticity.

Thioester-Specific Reactions

-

Acyl Transfer: The thioester group participates in transthioesterification with alcohols or amines:

-

Reduction: Catalytic hydrogenation yields 4-methylbenzene ethanethiol () .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis.

-

Antibiotics: Utilized in modifying β-lactam structures to enhance bioavailability .

Agrochemical Development

-

Herbicides: Functionalized to target acetolactate synthase (ALS) in weeds .

-

Pesticides: Incorporated into neonicotinoid analogs with reduced environmental persistence .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume